Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- Position 4: A 4-ethylphenyl substituent, providing hydrophobic interactions and steric bulk.
- Position 6: A (4-carbamoylpiperidin-1-yl)methyl group, which introduces a carbamoylpiperidine moiety—a pharmacophore known for enhancing solubility and binding affinity in medicinal chemistry.
- Position 2: A ketone (oxo) group, common in dihydropyrimidinones (DHPMs), which are structurally related to bioactive molecules like monastrol and anticancer agents.
- Position 5: An ethyl ester, facilitating membrane permeability and metabolic stability .
However, direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-14-5-7-15(8-6-14)19-18(21(28)30-4-2)17(24-22(29)25-19)13-26-11-9-16(10-12-26)20(23)27/h5-8,16,19H,3-4,9-13H2,1-2H3,(H2,23,27)(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVYETSMGWNEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)C(=O)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tetrahydropyrimidine ring through a cyclization reaction, followed by the introduction of the piperidine and ethylphenyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential as a muscarinic receptor antagonist . The muscarinic receptors are critical in various physiological processes, and antagonists can be useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Research
Recent studies have indicated that compounds with similar structures may exhibit anticancer properties. The tetrahydropyrimidine moiety is often associated with cytotoxic activity against different cancer cell lines. The specific interactions of this compound with cellular pathways involved in cancer proliferation are currently under investigation .
Neuropharmacology
The presence of the piperidine group suggests potential applications in neuropharmacology. Compounds that target neurotransmitter systems can be valuable in developing treatments for neurological disorders like anxiety and depression. The compound's ability to modulate neurotransmitter activity is an area of ongoing research .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with enhanced biological activities .
Case Study 1: Muscarinic Receptor Antagonism
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of related compounds as muscarinic receptor antagonists. The findings suggested that modifications to the tetrahydropyrimidine structure could enhance selectivity and potency against specific receptor subtypes .
Case Study 2: Anticancer Activity
Research conducted on similar tetrahydropyrimidine derivatives demonstrated significant cytotoxic effects on various cancer cell lines. These studies highlighted the importance of structural modifications in optimizing anticancer activity .
Case Study 3: Neuropharmacological Effects
In a recent pharmacological evaluation, compounds containing piperidine rings were assessed for their anxiolytic effects in animal models. Results indicated that these compounds could potentially reduce anxiety-like behaviors, paving the way for new treatments .
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous tetrahydropyrimidine derivatives:
Key Observations:
Electron-donating groups (e.g., methoxy in ) or heteroaromatic substituents (e.g., thiophene in ) are common, but the ethyl group’s steric bulk may reduce rotational freedom, impacting binding pocket compatibility.
Position 6 Uniqueness :
- The (4-carbamoylpiperidin-1-yl)methyl group distinguishes the target compound from simpler methyl-substituted analogs. This moiety could enhance interactions with polar residues in enzymes (e.g., kinases or GPCRs) via hydrogen bonding from the carbamoyl group .
Position 2 Functional Groups :
- Most analogs retain the oxo group, but substitutions like thione (e.g., ) or hydroxy () alter electronic properties and metabolic pathways. The oxo group in the target compound may favor tautomerization, influencing reactivity .
Biological Activities: Compounds with methoxyphenyl () or pyrazole () substituents exhibit antibacterial and antitubercular activities, respectively.
Biological Activity
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1261002-41-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 414.5 g/mol. The structure features a tetrahydropyrimidine ring, which is known for its versatility in biological applications. The presence of a carbamoylpiperidine moiety suggests potential interactions with various biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may exhibit:
- Antineoplastic properties : Preliminary studies suggest that it has potential as an anticancer agent by inducing apoptosis in cancer cells.
- Antimicrobial activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic.
Case Studies and Research Findings
-
Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored the compound's effects on human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values suggesting potency comparable to established chemotherapeutics . -
Antimicrobial Properties :
Research conducted at a pharmaceutical laboratory demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be between 8–32 µg/mL for various strains, highlighting its potential as an alternative antibiotic . -
Neuroprotective Effects :
A recent investigation into neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration .
Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with a Biginelli-like cyclocondensation to form the tetrahydropyrimidine core. Key steps include:
- Step 1 : Condensation of a β-keto ester (e.g., ethyl acetoacetate) with a substituted aldehyde (e.g., 4-ethylbenzaldehyde) and urea/thiourea under acidic conditions (e.g., HCl or p-TsOH in ethanol at reflux) .
- Step 2 : Functionalization of the C6 position via nucleophilic substitution or Mannich reactions. For example, introducing the 4-carbamoylpiperidin-1-ylmethyl group may require a chloromethyl intermediate and subsequent reaction with 4-carbamoylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Considerations :
- Solvent choice (e.g., dichloromethane for Mannich reactions, ethanol for cyclocondensation).
- Temperature control (e.g., 0–5°C for sensitive intermediates, reflux for cyclization).
- Catalysts (e.g., triethylamine for deprotonation, Lewis acids for regioselectivity) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclocondensation | Ethanol, HCl, 80°C | 60–75% |
| Chloromethylation | ClCH₂OCH₃, DCM, 0°C | 40–55% |
| Piperidine coupling | 4-carbamoylpiperidine, K₂CO₃, DMF | 70–85% |
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., downfield shifts for the oxo group at C2 and ester carbonyl at C5) and substitution patterns (e.g., aromatic protons for the 4-ethylphenyl group) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the tetrahydropyrimidine ring) .
Q. What preliminary pharmacological targets are hypothesized based on structural analogs?
The 4-carbamoylpiperidine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or kinases. For example:
- Dopamine D2/D3 receptors : Piperazine/piperidine derivatives often exhibit affinity .
- Calcium channels : Dihydropyrimidine analogs are known blockers (e.g., nifedipine-like activity) . Initial screening should include radioligand binding assays for these targets .
Advanced Research Questions
Q. How can contradictory data from spectroscopic and crystallographic analyses be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). For example:
- NMR vs. X-ray : A twisted conformation observed in X-ray may not fully represent solution-state dynamics. Use variable-temperature NMR to detect conformational exchange .
- Impurity interference : Cross-validate with mass spectrometry (HRMS) to rule out isobaric contaminants .
Q. What strategies improve synthetic yield and regioselectivity during functionalization?
- Mannich Reaction Optimization : Use bulky bases (e.g., DBU) to suppress side reactions at competing nucleophilic sites .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 10–15% .
- Protecting Groups : Temporarily block the C5 ester during C6 modification to prevent hydrolysis .
Q. How can molecular docking and dynamics studies elucidate its mechanism of action?
- Target Selection : Prioritize receptors with known binding to piperidine carbamates (e.g., sigma-1 receptor).
- Docking Workflow :
Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G* level).
Use AutoDock Vina for rigid/flexible docking.
Validate with MD simulations (NAMD or GROMACS) to assess binding stability .
- Key Metrics : Binding energy (< -8 kcal/mol), hydrogen bonding with active-site residues (e.g., Asp/Flu in kinases) .
Q. What computational tools are recommended for crystallographic refinement?
- SHELX Suite : SHELXL refines small-molecule structures with high-resolution data. Use SHELXE for experimental phasing in case of twinning .
- OLEX2 GUI : Integrates SHELX functions with visualization tools for disorder modeling (e.g., partial occupancy of solvent molecules) .
Q. How does stereochemistry at C4 influence biological activity?
- Chiral Resolution : Separate enantiomers via diastereomeric salt formation (e.g., using (R)-α-methylbenzylamine) .
- Activity Comparison : Test R vs. S enantiomers in vitro (e.g., IC₅₀ for calcium channel blockade). For example, the R-enantiomer of a related dihydropyrimidine showed 10-fold higher potency than the S-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
